Methyl 2-cyano-3-oxo-3-phenylpropanoate
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Overview
Description
Methyl 2-cyano-3-oxo-3-phenylpropanoate is an organic compound with the molecular formula C11H9NO3. It is a versatile intermediate used in various chemical syntheses due to its reactive functional groups, including a cyano group, a keto group, and an ester group. This compound is often utilized in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-cyano-3-oxo-3-phenylpropanoate can be synthesized through several methods. One common approach involves the condensation of benzaldehyde with cyanoacetic acid, followed by esterification with methanol. The reaction typically requires a base such as sodium methoxide to facilitate the condensation and esterification processes.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-3-oxo-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-cyano-3-oxo-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Employed in the development of enzyme inhibitors and other bioactive molecules.
Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of agrochemicals, dyes, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-cyano-3-oxo-3-phenylpropanoate involves its reactive functional groups. The cyano group can participate in nucleophilic addition reactions, while the keto group can undergo various transformations, including enolization and subsequent reactions. These functional groups allow the compound to interact with various molecular targets and pathways, making it a valuable intermediate in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxo-3-phenylpropanoate: Similar structure but lacks the cyano group.
Ethyl 2-cyano-3-oxo-3-phenylpropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 2-cyano-3-oxo-3-phenylpropanoate is unique due to the presence of both a cyano group and a keto group, which provide a combination of reactivity that is not found in many other compounds. This makes it particularly useful in the synthesis of a wide range of chemical products.
Properties
IUPAC Name |
methyl 2-cyano-3-oxo-3-phenylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)9(7-12)10(13)8-5-3-2-4-6-8/h2-6,9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXYWUNYSPAWFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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